N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a bis-aryl-substituted oxalamide derivative featuring:
- N1-4-fluorophenyl group: A halogenated aromatic ring known to enhance metabolic stability and receptor binding affinity.
- N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl) group: A piperazine-containing ethyl chain with a 4-fluorophenyl substituent, which may influence pharmacokinetic properties such as solubility and CNS penetration.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2/c21-15-1-5-17(6-2-15)24-20(28)19(27)23-9-10-25-11-13-26(14-12-25)18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLUTREZINZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps. One common route starts with the preparation of 1-(4-fluorophenyl)piperazine, which is then reacted with ethyl oxalyl chloride to form the oxalamide derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives.
Scientific Research Applications
Enzyme Inhibition
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has been investigated for its inhibitory effects on key enzymes, particularly monoamine oxidase (MAO). MAO inhibitors are significant in treating depression and other neurological disorders. Research indicates that similar compounds exhibit potent MAO-B inhibition with IC50 values as low as 0.013 µM, suggesting that this compound could have comparable effects .
Anticancer Properties
Studies have shown that derivatives of this compound may possess anticancer properties. In vitro studies indicate that related oxalamide derivatives can induce apoptosis in cancer cell lines. For example, one study reported a related compound reducing cell viability in breast cancer cells by over 50% at concentrations of 10 µM . This suggests the potential for this compound to exhibit similar cytotoxic effects.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship reveal that modifications to the piperazine ring or substitution patterns on the phenyl rings can enhance biological activity. This highlights the importance of structural optimization in drug design, which may lead to more effective therapeutic agents .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its analogs:
| Study Focus | Findings | Reference |
|---|---|---|
| Monoamine Oxidase Inhibition | Potent MAO-B inhibition with IC50 values as low as 0.013 µM | |
| Anticancer Activity | Significant cytotoxicity against breast cancer cells (IC50 < 10 µM) | |
| Structure-Activity Relationship | Modifications enhance biological activity |
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following oxalamide derivatives share structural similarities but differ in substituents and pharmacological profiles:
Functional Group Impact on Bioactivity
- Piperazine Moieties : Present in the target compound and Compound 9, piperazine enhances binding to neurotransmitter receptors. Ethyl vs. butyl linkers may affect steric hindrance and binding kinetics .
Biological Activity
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structural components in pharmacological applications.
Chemical Structure and Properties
The compound features a piperazine ring, a fluorinated phenyl group, and an oxalamide moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 484.96 g/mol.
Key Structural Features:
- Piperazine Ring: Known for its role in various pharmacological agents.
- Fluorinated Phenyl Groups: Enhance lipophilicity and biological activity.
- Oxalamide Moiety: Implicated in various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Amide Coupling Reactions: Between appropriate carboxylic acids and amines.
- Use of Catalysts: Such as triethylamine to improve reaction yields.
The process requires careful control of reaction conditions, including solvent choice (commonly dichloromethane) and temperature.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds featuring the 4-fluorobenzylpiperazine fragment were evaluated for their inhibitory effects on Agaricus bisporus tyrosinase, revealing promising results with low IC50 values (concentration required to inhibit 50% of enzyme activity) .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 9 | 40.43 | Least effective inhibitor |
| 26 | <10 | Active inhibitor with no cytotoxicity |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways.
Case Studies and Research Findings
Case Study 1: Antimelanogenic Effects
In a study evaluating antimelanogenic effects on B16F10 cells, derivatives of the compound showed no cytotoxicity while effectively inhibiting melanin production. This suggests potential applications in skin-related therapies .
Case Study 2: Cytotoxicity in Prostate Cancer
Research indicated that arylpiperazine derivatives exhibited significant cytotoxic effects against prostate cancer cells, highlighting the therapeutic potential of compounds similar to this compound .
Q & A
Q. What are the recommended synthetic methodologies for N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, and how is structural confirmation achieved?
Methodological Answer:
- Synthetic Routes :
- Intermediate Preparation : Synthesize the ethylpiperazine derivative via nucleophilic substitution between 4-(4-fluorophenyl)piperazine and a bromoethyl precursor.
- Amide Coupling : React the intermediate with oxalamide derivatives (e.g., using EDC/HOBt or DCC coupling agents) under inert conditions.
- Structural Confirmation :
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles (mandatory for skin/eye irritation risks).
- Ventilation : Use fume hoods to avoid aerosol formation during weighing or dissolution.
- Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation.
- Storage : Store in airtight containers at –20°C to prevent degradation, as recommended for fluorinated arylpiperazines .
Advanced Research Questions
Q. How can researchers address discrepancies in reported receptor binding affinities for this compound across different studies?
Methodological Answer:
- Root Cause Analysis :
- Assay Variability : Differences in buffer composition (e.g., Mg²+ concentration) or temperature (4°C vs. 37°C) may alter receptor-ligand kinetics.
- Receptor Isoforms : Screen for splice variants (e.g., dopamine D2 vs. D3 receptors) using isoform-specific cell lines.
- Resolution Strategies :
- Standardization : Replicate assays using uniform conditions (e.g., TRIS buffer, pH 7.4).
- Orthogonal Assays : Compare radioligand displacement (e.g., ³H-spiperone) with surface plasmon resonance (SPR) for kinetic validation.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding poses across receptor conformers .
Q. What experimental approaches are optimal for evaluating the compound's metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Assays :
- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes.
- LC-MS/MS Quantification : Monitor parent compound depletion (e.g., MRM transitions for m/z 450 → 123).
- CYP Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to identify metabolic pathways.
- In Vivo Correlation : Administer via IV/PO routes in rodents, collect plasma/bile samples, and analyze using UPLC-QTOF for metabolite profiling .
Q. How can researchers optimize the compound’s selectivity profile against off-target receptors in neurological studies?
Methodological Answer:
- Screening Pipeline :
- Broad-Panel Screening : Test against 50+ GPCRs, kinases, and ion channels (Eurofins CEREP panel).
- Structure-Activity Relationship (SAR) : Modify fluorophenyl substituents (e.g., ortho vs. para positions) to reduce off-target binding.
- Functional Assays : Use calcium flux (FLIPR) or cAMP accumulation assays to confirm target-specific signaling.
- Case Study : Analogous fluorophenylpiperazines showed improved selectivity by replacing ethyl linkers with bulkier groups (e.g., cyclopropyl) .
Contradiction Analysis & Validation
Q. What strategies validate conflicting data on the compound’s cytotoxicity in cancer cell lines?
Methodological Answer:
- Hypothesis Testing :
- Cell Line Variability : Test across diverse panels (NCI-60) to identify lineage-specific sensitivity (e.g., breast vs. colon cancer).
- Assay Consistency : Use MTT and clonogenic assays in parallel to rule out false positives from metabolic interference.
- Mechanistic Follow-Up :
- Apoptosis Markers : Measure caspase-3/7 activation via luminescence.
- ROS Detection : Apply DCFH-DA fluorescence to assess oxidative stress contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
